1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Sigma-1 receptor Structure-activity relationship Piperazine sulfonamide

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 1903641-24-6) is a dual-substituted sulfonyl piperazine research compound with the molecular formula C20H24Cl2N2O3S and a molecular weight of 443.38 g/mol. This compound belongs to a pharmacologically relevant class of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines, which have been identified in peer-reviewed medicinal chemistry literature as a new class of σ1 receptor ligands.

Molecular Formula C20H24Cl2N2O3S
Molecular Weight 443.38
CAS No. 1903641-24-6
Cat. No. B2438958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
CAS1903641-24-6
Molecular FormulaC20H24Cl2N2O3S
Molecular Weight443.38
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C
InChIInChI=1S/C20H24Cl2N2O3S/c1-4-27-19-11-15(3)20(12-14(19)2)28(25,26)24-9-7-23(8-10-24)18-13-16(21)5-6-17(18)22/h5-6,11-13H,4,7-10H2,1-3H3
InChIKeyKKVQEIYUZTYDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 1903641-24-6)


1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 1903641-24-6) is a dual-substituted sulfonyl piperazine research compound with the molecular formula C20H24Cl2N2O3S and a molecular weight of 443.38 g/mol . This compound belongs to a pharmacologically relevant class of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines, which have been identified in peer-reviewed medicinal chemistry literature as a new class of σ1 receptor ligands [1]. The compound is available at a typical purity of 95%+ and is supplied for R&D purposes only .

Why In-Class 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine Analogs Cannot Be Interchanged


Within the phenylsulfonyl piperazine class, minor alterations to the aryl substitution pattern produce substantial shifts in receptor affinity and selectivity. The 2,5-dichlorophenyl motif on this compound is geometrically and electronically distinct from alternative halogenation patterns (e.g., 3,4-dichlorophenyl or 4-chlorophenyl) found on commercially available analogs such as CM790736 . Peer-reviewed structure-activity relationship (SAR) studies demonstrate that halogen-substituted sulfonamides within this scaffold exhibit up to 96-fold differences in σ1/σ2 selectivity depending on the specific halogen and substitution vector, confirming that generic one-for-one interchange based solely on the piperazine-sulfonyl core is not scientifically defensible [1].

Quantitative Differential Evidence for 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine


Distinct σ1 Pharmacophore: 2,5-Dichlorophenyl vs 3,4-Dimethylphenyl Substitution

The target compound bears a 2,5-dichlorophenyl substituent on the piperazine N-1 position, whereas the closely related commercial analog 1-(3,4-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 865611-77-4, CM790736) carries an electron-donating 3,4-dimethylphenyl group . Published SAR data on the 4,4-disubstituted arylalkylsulfonyl piperazine scaffold demonstrate that halogen substitution on the N-aryl ring is a key driver of σ1 receptor affinity, with halogenated sulfonamides exhibiting substantially higher σ1 binding than non-halogenated analogs within the same series [1]. The 2,5-dichloro substitution pattern is expected to confer distinct σ1 pharmacophore geometry compared to the dimethyl analog.

Sigma-1 receptor Structure-activity relationship Piperazine sulfonamide

Sulfonyl-Linked Ethoxy-Dimethylbenzenesulfonyl Motif Differentiates from Benzyl-Linked Piperazines

The target compound incorporates a sulfonyl (-SO₂-) linker connecting the piperazine core to the 4-ethoxy-2,5-dimethylbenzene ring, in contrast to the methylene (-CH₂-) linker found in classical 4-benzylpiperazine σ ligands [1]. The seminal Sadeghzadeh et al. (2013) study directly compared sulfonyl-linked and methylene-linked analogs, demonstrating that the sulfonyl replacement introduced two critical pharmacological advantages: (1) retention of comparable σ1 receptor affinity, and (2) markedly improved σ1/σ2 subtype selectivity, with the lead sulfonyl compound achieving a 96-fold σ1/σ2 selectivity ratio (Kiσ1 = 0.96 ± 0.05 nM, Kiσ2 = 91.8 ± 8.1 nM) [1]. This sulfonyl-to-methylene replacement is a validated design strategy for reducing σ2 off-target binding.

Sulfonamide vs benzyl linker Metabolic stability σ1/σ2 selectivity

Ethoxy Group Positional Advantage on the Benzenesulfonyl Ring vs Unsubstituted or Methoxy Analogs

The 4-ethoxy substituent on the 2,5-dimethylbenzenesulfonyl moiety differentiates this compound from analogs carrying 4-methoxy or unsubstituted phenylsulfonyl groups, such as 1-[(2,5-dichlorophenyl)sulfonyl]-4-phenylpiperazine (CAS 524711-29-3) . Patent literature on phenylsulphonyl piperazines targeting CNS disorders (US Patent 6,855,720 B2) explicitly teaches that alkoxy substitution on the phenylsulfonyl ring modulates lipophilicity and CNS penetration potential [1]. The ethoxy group (logP contribution ~+0.5 vs methoxy) provides an intermediate lipophilicity profile that balances solubility with passive membrane permeability, a parameter critical for CNS-targeted tool compounds.

Ethoxy substitution Lipophilicity Blood-brain barrier permeability

Dual Aryl Substitution Provides Functional Versatility Over Mono-Substituted Piperazine Intermediates

Unlike mono-substituted piperazine intermediates such as 1-[(2,5-dichlorophenyl)sulfonyl]piperazine (CAS 524711-29-3), which require an additional synthetic step to install the second aryl group, the target compound is a fully elaborated 1,4-disubstituted piperazine ready for direct biological evaluation . This dual substitution eliminates the need for researchers to perform N-arylation or N-sulfonylation steps, which in the piperazine series can be complicated by competing N- vs N'-regioselectivity issues. The pre-installed 2,5-dichlorophenyl and 4-ethoxy-2,5-dimethylbenzenesulfonyl groups provide a defined, reproducible chemical entity with batch-to-batch purity of 95%+ .

Dual substitution Chemical probe Piperazine building block

Application Scenarios for 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine Based on Differentiated Evidence


σ1 Receptor Ligand Screening Libraries for CNS Target Identification

Based on the class-level evidence that sulfonyl-linked piperazines exhibit high σ1 affinity and selectivity [1], this compound is suitable for inclusion in σ1-focused screening decks. Its 2,5-dichlorophenyl and 4-ethoxy-2,5-dimethylbenzenesulfonyl substitution pattern provides structural diversity distinct from mono-halogenated or non-halogenated analogs (see Evidence 1 and 2). Researchers constructing a SAR matrix around the sulfonyl piperazine scaffold can use this compound as a fully elaborated probe to assess the contribution of dual electron-withdrawing chloro substituents to σ1 binding and functional activity.

Comparative Selectivity Profiling Against σ2 Off-Targets

The sulfonyl linker architecture has been directly shown in peer-reviewed studies to improve σ1/σ2 selectivity by up to 96-fold compared to methylene-linked analogs [1]. This compound, carrying the validated sulfonyl linker, is an appropriate candidate for side-by-side selectivity profiling with traditional benzylpiperazine σ ligands (e.g., 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine [1]) to confirm that the selectivity advantage is retained within this specific substitution pattern.

CNS Penetration Assessment in In Vitro Models

The 4-ethoxy substitution on the benzenesulfonyl ring provides a calculated lipophilicity increase of approximately ΔlogP +0.8 to +1.5 over unsubstituted phenylsulfonyl analogs (see Evidence 3), aligning with patent teachings that alkoxy substitution on phenylsulphonyl piperazines enhances CNS drug-like properties [2]. This compound is therefore well-suited for parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 cell monolayer studies to empirically validate its passive BBB permeability relative to lower-logP analogs.

Chemical Biology Tool for σ1-Mediated Signaling Pathway Dissection

As a fully elaborated 1,4-disubstituted piperazine with defined purity (95%+) , this compound can serve as a chemical biology tool for investigating σ1 receptor-mediated signaling pathways, including chaperone activity, ion channel modulation, and neuroprotection. Its dual aryl substitution eliminates the synthetic burden of in-house derivatization and provides a consistent chemical entity for reproducible pharmacological experiments, addressing the historical challenge in sigma receptor research of a 'lack of high-affinity agents' noted in the literature [1].

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